2-(1H-pyrazol-1-yl)nicotinaldehyde
Overview
Description
“2-(1H-pyrazol-1-yl)nicotinaldehyde” is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a yellow to brownish powder.
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a nicotinaldehyde group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical and Chemical Properties Analysis
“this compound” is a yellow to brownish powder with a melting point of 142-144°C. It is soluble in organic solvents like acetone, chloroform, and methanol but insoluble in water. The compound is stable under normal conditions, but it can decompose upon exposure to heat or light.Scientific Research Applications
Synthesis and Characterization
Synthesis of Oxadiazoline Iodides
A series of oxadiazoline iodides, potentially useful as muscarinic receptor agonists, were synthesized using nicotinaldehyde and nicotinhydrazine. Their structures were analyzed using various spectroscopic methods (Hu et al., 2010).
Creation of Coumarin Derivatives
Synthesis of coumarin derivatives incorporating pyrazole and indenone rings has been achieved. These compounds exhibited significant in vitro antioxidant activity and in vivo antihyperglycemic activity (Kenchappa et al., 2017).
Preparation of Schiff Base Ligands
Ni(II) complexes with Schiff base ligands were synthesized and analyzed. These complexes showed potential for binding with DNA and proteins, as well as displaying cytotoxicity against various cell lines (Yu et al., 2017).
Catalysis and Chemical Reactions
Hydrogenation of NAD+ and Hydrogen Evolution
A [C,N] cyclometalated organoiridium complex demonstrated the ability to catalyze the regioselective hydrogenation of NAD(+) to NADH and the hydrogen evolution from NADH in weakly acidic water (Maenaka et al., 2012).
Efficient N-Arylation Catalysis
A copper(I) pyrazolyl-nicotinic acid system was found to be a highly active promoter of N-arylation reactions, demonstrating efficacy with a variety of substrates under mild conditions (Liu et al., 2010).
Photomagnetic Properties and Structural Analysis
Study of Photoinduced Tautomerization
Research on 2-(1H-pyrazol-5-yl)pyridines revealed three types of photoreactions, including excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. This study provides insights into the unique photophysical properties of these compounds (Vetokhina et al., 2012).
Spin-Crossover Complexes and Photomagnetic Properties
A spin-crossover salt featuring a 3D supramolecular architecture was synthesized, displaying interesting low-spin to high-spin transformations and photomagnetic properties (Jornet-Mollá et al., 2018).
Safety and Hazards
Future Directions
The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . This suggests potential future directions for the development of new synthetic routes and applications for “2-(1H-pyrazol-1-yl)nicotinaldehyde” and related compounds.
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRLHJDIQASPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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